2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H32N2O4S and its molecular weight is 384.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to be a hindered secondary amine . Hindered secondary amines are often used to prepare metallo-amide bases and selectively generate silylketene acetals .
Mode of Action
The tetramethylpiperidine moiety in the compound is a stable nitroxyl radical . Nitroxyl radicals are known to react with other radicals in the system . The steric bulk provided by the methyl groups around the oxygen atom in the nitroxyl radical makes it difficult for two such radicals to form an oxygen-oxygen bond with each other .
Biochemical Pathways
Compounds containing a tetramethylpiperidine moiety have been used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, and hydroxylamines via oxidation in the presence of oxone as an oxidant .
Result of Action
Nitroxyl radicals, such as the tetramethylpiperidine moiety in the compound, are known to react with other radicals in the system , which could potentially lead to various molecular and cellular effects.
Action Environment
The stability of nitroxyl radicals like the tetramethylpiperidine moiety in the compound is thought to result from resonance involving the nitrogen lone pair as well as hyperconjugation from the numerous methyl groups .
Properties
IUPAC Name |
2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-7-24-15-9-10-17(16(11-15)25-8-2)26(22,23)20-14-12-18(3,4)21-19(5,6)13-14/h9-11,14,20-21H,7-8,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCRXEXWFCVBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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